molecular formula C11H11N3O B3390828 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1249124-17-1

4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B3390828
CAS No.: 1249124-17-1
M. Wt: 201.22 g/mol
InChI Key: YVOZRAZVAAKGRC-UHFFFAOYSA-N
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Description

4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a dimethyl-1H-1,2,4-triazol-1-yl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the formation of the triazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethylhydrazine with an appropriate aldehyde can yield the triazole ring, which can then be further functionalized to attach the benzaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the triazole ring and its subsequent attachment to the benzaldehyde moiety. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but without the dimethyl substitution.

    1,2,4-Triazole derivatives: A broad class of compounds with the triazole ring, used in various applications including pharmaceuticals and agrochemicals.

Uniqueness

4-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both the dimethyl groups and the triazole ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of more complex molecules and for applications requiring specific interactions with biological targets .

Properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-12-9(2)14(13-8)11-5-3-10(7-15)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZRAZVAAKGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249124-17-1
Record name 4-(dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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